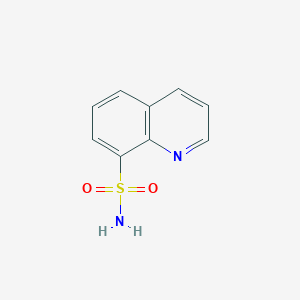

8-Quinolinesulfonamide

Vue d'ensemble

Description

quinoline-8-sulfonamide is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. It is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The compound features a sulfonamide group attached to the quinoline ring, which contributes to its unique chemical properties and biological activities.

Applications De Recherche Scientifique

Anticancer Applications

Quinoline-8-sulfonamide derivatives have been extensively studied for their anticancer properties, particularly as modulators of muscle isoform 2 of pyruvate kinase (PKM2), an enzyme critical in cancer metabolism.

Case Study: PKM2 Modulation

- Compound : 9a (a derivative of quinoline-8-sulfonamide)

- Target : PKM2

- Findings : In vitro studies demonstrated that compound 9a significantly reduced intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution. This compound exhibited higher cytotoxicity against cancer cells compared to normal cells, indicating its potential as a selective anticancer agent .

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 9a | A549 | 0.1 - 200 | PKM2 modulation |

| MDA-MB-231 | - | - | |

| U87-MG | - | - |

Antiviral Properties

Research has also highlighted the antiviral potential of quinoline-8-sulfonamide derivatives.

Case Study: Antiviral Activity

- Compound : N-decanoyl-5-acetamido-8-quinolinesulfonamide

- Target Virus : Japanese B encephalitis virus

- Findings : This derivative showed significant antiviral activity in both in vitro and in vivo models, suggesting its promise as a therapeutic agent against viral infections .

Enzyme Inhibition

Quinoline-8-sulfonamide has been investigated for its ability to inhibit various enzymes, making it valuable in biochemical research.

Enzyme Targeting

- Quinoline-8-sulfonamide interacts with enzymatic receptors through its nitrogen atoms, enhancing its inhibitory effects on specific enzymes involved in metabolic pathways .

Synthesis and Development of Novel Derivatives

The synthesis of quinoline-8-sulfonamide derivatives has been a focus of research, leading to the development of compounds with enhanced biological activities.

Synthetic Approaches

Various synthetic routes have been explored to create novel derivatives with improved efficacy and selectivity against cancer and viral targets. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction has been utilized to synthesize new compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of quinoline-8-sulfonamide, it is essential to compare it with related compounds.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Quinoline | Antimalarial | Parent compound |

| Quinoline-8-sulfonic acid | Varies | Different chemical properties |

| Quinoline-8-sulfonyl chloride | Precursor for synthesis | Essential for creating derivatives |

Mécanisme D'action

Target of Action

The primary target of 8-Quinolinesulfonamide is the Muscle isoform 2 of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .

Mode of Action

This compound acts as a modulator of PKM2 , shifting it between highly active and less active states . This modulation affects the intracellular pyruvate level, impacting cancer cell viability and cell-cycle phase distribution .

Biochemical Pathways

The compound primarily affects the glycolytic pathway by modulating the activity of PKM2 . This modulation can lead to a reduction in the intracellular pyruvate level, which can have downstream effects on ATP production and other metabolic processes .

Pharmacokinetics

Its ability to modulate pkm2 and impact intracellular pyruvate levels suggests that it is able to enter cells and interact with its target .

Result of Action

The action of this compound leads to a reduction in the intracellular pyruvate level in A549 lung cancer cells . This results in an impact on cancer cell viability and cell-cycle phase distribution . Moreover, the compound exhibits more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .

Analyse Biochimique

Biochemical Properties

8-Quinolinesulfonamide interacts with PKM2, a key enzyme in the glycolytic pathway . This interaction can shift PKM2 between highly active and less active states, thereby influencing the metabolic processes within the cell .

Cellular Effects

The effects of this compound on cells have been studied extensively, particularly in the context of cancer cells. It has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cell viability and cell-cycle phase distribution . Moreover, it exhibited more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .

Molecular Mechanism

This compound exerts its effects at the molecular level by modulating the activity of PKM2 . By interacting with this enzyme, it can influence various cellular processes, including energy production, cell growth, and proliferation .

Temporal Effects in Laboratory Settings

Its ability to modulate PKM2 suggests that it could have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the glycolytic pathway through its interaction with PKM2 . This could potentially affect metabolic flux or metabolite levels within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: quinoline-8-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 8-quinolinesulfonyl chloride with ammonia or amines. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a short period .

Industrial Production Methods: Industrial production of quinoline-8-sulfonamide often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: quinoline-8-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound of quinoline-8-sulfonamide, known for its antimalarial properties.

Quinoline-8-sulfonic acid: A derivative with different chemical properties and applications.

Quinoline-8-sulfonyl chloride: A precursor used in the synthesis of quinoline-8-sulfonamide.

Uniqueness: quinoline-8-sulfonamide stands out due to its specific sulfonamide group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and proteins makes it a valuable compound in medicinal chemistry and biochemical research.

Activité Biologique

Quinoline-8-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the biological activity associated with quinoline-8-sulfonamide, including its mechanisms of action, synthesis, and therapeutic potential.

1. Overview of Quinoline-8-Sulfonamide

Quinoline-8-sulfonamide is a derivative of quinoline that features a sulfonamide group, which enhances its solubility and biological activity. The compound has been studied for its potential as a modulator of various biological pathways, particularly in cancer metabolism.

2.1 Modulation of PKM2

One of the primary targets of quinoline-8-sulfonamide derivatives is the muscle isoform 2 of pyruvate kinase (PKM2), an enzyme crucial for glycolysis and cellular energy metabolism. Research indicates that these compounds can shift PKM2 between active and inactive states, thereby influencing cancer cell metabolism and proliferation:

- In vitro Studies : A study demonstrated that quinoline-8-sulfonamide derivatives significantly reduced intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution .

- Selectivity : Compound 9a , a specific derivative, exhibited higher cytotoxicity towards cancer cells compared to normal cells, suggesting a selective action that could minimize side effects in clinical applications .

2.2 Anticancer Activity

Quinoline-8-sulfonamide derivatives have shown promising anticancer properties across various cancer cell lines:

- Cell Lines Tested : The compounds were evaluated against several cancer types, including amelanotic melanoma (C32), triple-negative breast cancer (MDA-MB-231), and glioblastoma multiforme (U87-MG) using WST-1 assays to measure cell viability .

- Results : Notably, compound 9a demonstrated significant anti-proliferative effects, indicating strong potential for further development as an anticancer agent .

3. Synthesis of Quinoline-8-Sulfonamide Derivatives

The synthesis of quinoline-8-sulfonamide derivatives typically involves multi-step organic reactions, including:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is commonly used to create new derivatives by linking quinoline structures with various functional groups.

- Molecular Docking Studies : Computational techniques are employed to predict the binding affinity of synthesized compounds to PKM2 and other target proteins, guiding further synthesis efforts .

4. Biological Activity Summary Table

| Compound | Activity Type | Target | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| 9a | Anticancer | PKM2 | 5.5 | High |

| 11c | Carbonic Anhydrase Inhibition | hCA IX | 25.8 | Moderate |

| 13b | Apoptosis Induction | Bcl-2/Bax | N/A | High |

5.1 Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized a series of quinoline-8-sulfonamide derivatives and evaluated their anticancer activity against multiple cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis by modulating apoptotic markers such as Bax and Bcl-2 .

5.2 Kinetic Studies on Enzyme Inhibition

Another study explored the non-selective inhibitory potential of quinoline-sulfonamide derivatives against various enzymes involved in metabolic pathways. Kinetic studies indicated that these compounds could effectively inhibit targeted enzymes, providing insights into their therapeutic applications beyond oncology .

6. Conclusion

Quinoline-8-sulfonamide represents a promising class of compounds with significant biological activity, particularly in cancer therapy through modulation of metabolic pathways like those involving PKM2. Ongoing research into their synthesis and mechanism will likely yield novel therapeutic agents with improved efficacy and selectivity.

Future studies should focus on clinical trials to assess the safety and effectiveness of these compounds in human subjects, along with further exploration into their potential roles in treating other diseases beyond cancer.

Propriétés

IUPAC Name |

quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188709 | |

| Record name | 8-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-91-9 | |

| Record name | 8-Sulfonamidoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 8-Quinolinesulfonamide derivatives in medicine?

A1: Research indicates that this compound derivatives demonstrate promising antiviral and anticancer properties. For instance, N-decanoyl-5-acetamido-8-quinolinesulfonamide exhibited significant antiviral activity against the Nakayama strain of Japanese B encephalitis virus both in vitro and in vivo. [] Additionally, certain derivatives show potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. [] These findings suggest that this compound derivatives could be further explored for developing novel antiviral and anticancer therapies.

Q2: How does the structure of this compound relate to its biological activity?

A2: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its activity. Researchers have synthesized a series of N-alkanoyl-5-acetamido-8-quinolinesulfonamides and found that the length of the alkanoyl chain impacts antiviral efficacy. Specifically, the decanoyl derivative displayed higher antiviral activity compared to other derivatives or existing antiviral agents. [] This highlights the importance of exploring different substituents on the this compound core to optimize its biological activity for specific applications.

Q3: Are there any studies exploring the nematicidal activity of this compound derivatives?

A3: Yes, recent research has focused on developing N,N-dimethylarylsulfonamide derivatives, including N,N-dimethyl-8-quinolinesulfonamide (3o), as potential nematicidal agents. [] Compound 3o demonstrated potent nematicidal activity against Meloidogyne incognita in vitro with a promising median lethal concentration (LC50) value. [] This finding suggests that further exploration of this compound derivatives could lead to the development of new strategies for controlling plant-parasitic nematodes in agriculture.

Q4: What computational chemistry approaches have been employed to study this compound?

A4: Computational studies provide valuable insights into the molecular properties and behavior of this compound. Researchers have utilized molecular docking and molecular dynamics simulations to design and evaluate this compound derivatives as PKM2 inhibitors. [] These computational methods allowed for the prediction of binding affinities and interactions between the designed compounds and the target enzyme, guiding the synthesis and biological evaluation of promising candidates. []

Q5: What are the implications of this compound derivatives exhibiting higher cytotoxicity towards cancer cells compared to normal cells?

A5: The observation that certain this compound derivatives, like compound 9a, demonstrate greater cytotoxicity against cancer cells compared to normal cells is a promising finding for anticancer drug development. [] This selective toxicity suggests a potential for therapeutic intervention with reduced side effects. Further research is crucial to understand the mechanisms underlying this selectivity and to evaluate the efficacy and safety of these compounds in preclinical and clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.